

Application Notes & Protocols: (1-Chloroisoquinolin-6-yl)boronic acid

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Compound of Interest

Compound Name: (1-Chloroisoquinolin-6-yl)boronic acid

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A Guide for Strategic Application in Complex Molecule Synthesis

Section 1: Strategic Overview & Compound Profile

Introduction: The Isoquinoline Scaffold and the Utility of a Bifunctional Building Block

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.^[1] The ability to strategically and selectively functionalize this heterocycle is paramount in modern drug discovery for generating novel molecular architectures and exploring structure-activity relationships (SAR).

(1-Chloroisoquinolin-6-yl)boronic acid emerges as a highly valuable synthetic intermediate, offering two distinct and orthogonally reactive sites: a boronic acid at the C-6 position and a chlorine atom at the C-1 position. This bifunctionality allows for programmed, sequential cross-coupling reactions, enabling the controlled construction of complex, multi-substituted isoquinoline derivatives. These application notes provide a technical guide for researchers, elucidating the reactivity profile of this building block and presenting robust protocols for its primary application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties & Handling

A thorough understanding of the compound's properties is essential for its effective use and safe handling.

Property	Value	Source
IUPAC Name	(1-Chloroisoquinolin-6-yl)boronic acid	[2]
CAS Number	1800484-01-8	[2][3]
Molecular Formula	C ₉ H ₇ BCINO ₂	[2][3]
Molecular Weight	207.42 g/mol	[3]
Appearance	Typically an off-white to pale solid	General Knowledge
Purity	≥95% (as commonly supplied)	[2][3]
Solubility	Soluble in polar organic solvents like DMSO and DMF.	[4]
Storage	Store under ambient or refrigerated conditions in a dry environment.	[2][3]

Safety & Handling Precautions

Organoboronic acids require careful handling to ensure laboratory safety and maintain compound integrity.

- Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]
- Ventilation: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[7]
- Moisture and Air: While many boronic acids are relatively stable, it is good practice to handle them under an inert atmosphere (e.g., nitrogen or argon) for reactions to prevent potential degradation and ensure reproducibility.[6]

- Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Boron-containing waste should be segregated appropriately.[6][7]

Section 2: Reactivity Profile & Synthetic Strategy

The synthetic power of **(1-Chloroisoquinolin-6-yl)boronic acid** lies in the differential reactivity of its two functional groups.

The C-6 Boronic Acid: A Gateway to C-C and C-Heteroatom Bonds

The boronic acid moiety is primed for a variety of transition metal-catalyzed cross-coupling reactions.

- Suzuki-Miyaura Coupling: This is the most prominent application, enabling the formation of a new carbon-carbon bond by coupling with an organic halide (Ar-X) or triflate (Ar-OTf).[4][8] This reaction is a cornerstone of modern synthesis due to its high functional group tolerance and generally mild conditions.[9] The boronic acid is activated by a base, followed by transmetalation to a palladium(0) complex.
- Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of carbon-heteroatom bonds, coupling the boronic acid with N-H or O-H containing compounds (amines, alcohols, phenols) to form aryl amines and aryl ethers, respectively.[10][11][12] This provides an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. [11][13]

The C-1 Chloro Substituent: A Handle for Secondary Functionalization

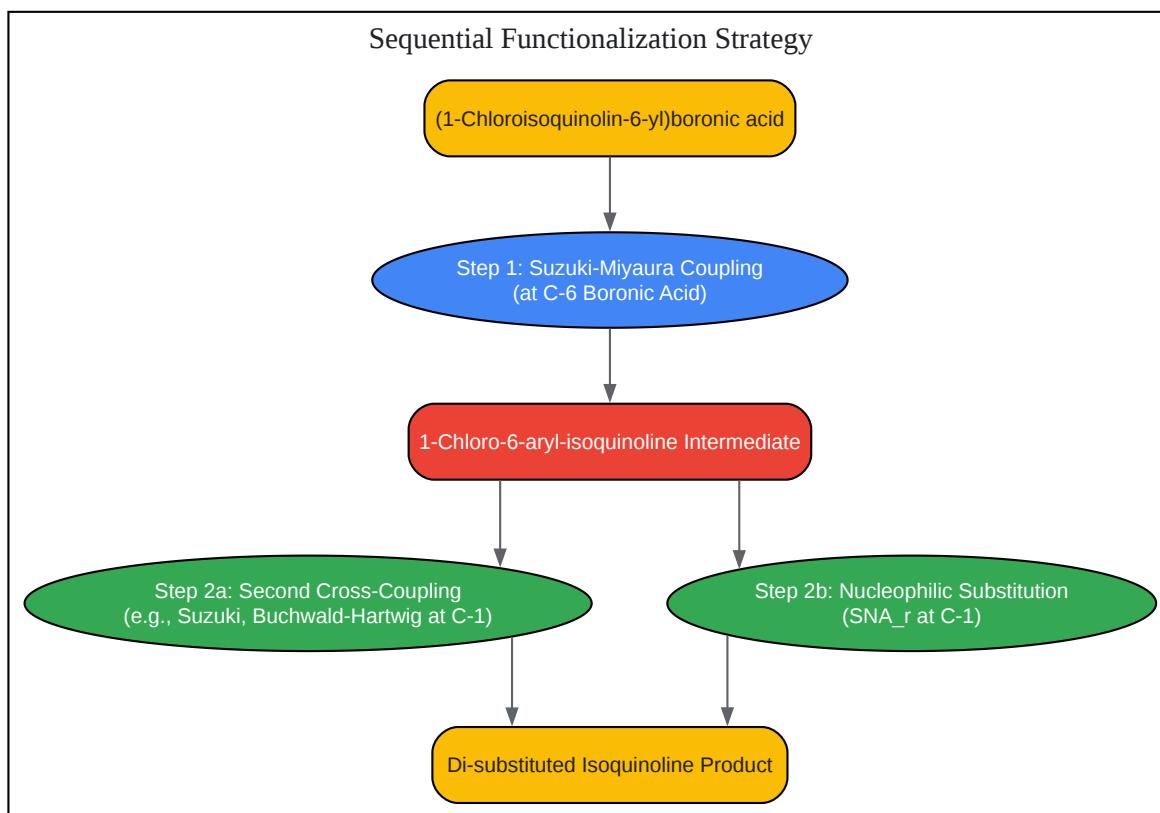
The chlorine atom at the C-1 position, an electron-deficient site on the pyridine ring of the isoquinoline, serves as a reliable handle for a second, distinct transformation.

- Sequential Cross-Coupling: The C-Cl bond is generally less reactive in palladium-catalyzed cross-coupling than a corresponding C-Br or C-I bond.[14] This reactivity difference can be exploited to perform a selective Suzuki-Miyaura reaction at the boronic acid site first, leaving the chloride intact. Subsequently, a second cross-coupling (e.g., Suzuki or Buchwald-Hartwig

amination) can be performed at the C-1 position, often requiring a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos) or more forcing conditions.[1][15]

- Nucleophilic Aromatic Substitution (SNAr): The C-1 position is activated towards nucleophilic attack, allowing for the displacement of the chloride by various nucleophiles (e.g., alkoxides, amines) to introduce further diversity.

This dual reactivity enables a powerful synthetic strategy, as illustrated below.



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Caption: Logical workflow for sequential derivatization.

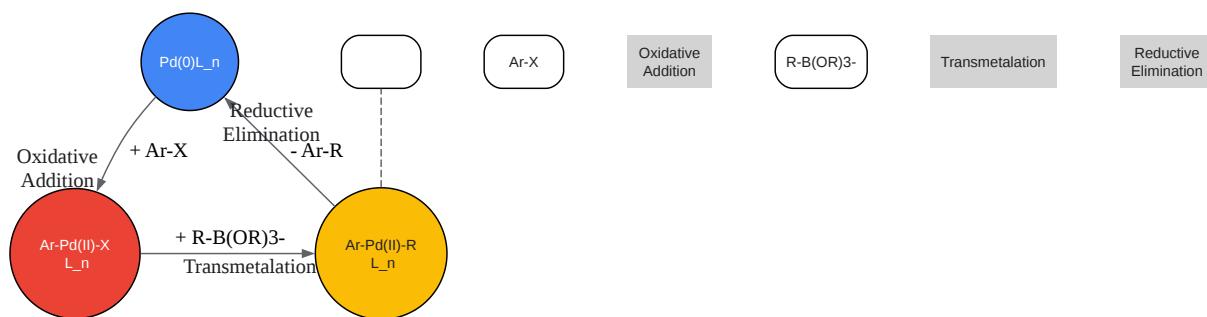
Section 3: Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of (1-Chloroisoquinolin-6-yl)boronic acid with an Aryl Bromide

This protocol details the primary and most common application of the title compound—the formation of a C-C bond at the 6-position.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate (formed in situ from the boronic acid and base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.



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Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials & Reagents

Reagent	M.W.	Equivalents	Amount (for 0.5 mmol scale)
(1-Chloroisoquinolin-6-yl)boronic acid	207.42	1.0	103.7 mg
Aryl Bromide (example)	-	1.1	0.55 mmol
Pd(PPh ₃) ₄	1155.56	0.03 (3 mol%)	17.3 mg
Potassium Carbonate (K ₂ CO ₃), anhyd.	138.21	2.5	172.8 mg
1,4-Dioxane	-	-	4.0 mL
Deionized Water	-	-	1.0 mL

Step-by-Step Methodology

- **Vessel Preparation:** To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add **(1-Chloroisoquinolin-6-yl)boronic acid** (103.7 mg, 0.5 mmol), the desired aryl bromide (0.55 mmol), and anhydrous potassium carbonate (172.8 mg, 1.25 mmol).[16]
- **Inert Atmosphere:** Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Under a positive pressure of inert gas, add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.
- **Degassing:** Sparge the resulting suspension with a stream of argon for 15-20 minutes to thoroughly remove dissolved oxygen from the solvent mixture. This step is critical for catalyst stability and reaction efficiency.[1]
- **Catalyst Addition:** While maintaining a positive inert atmosphere, quickly add the palladium catalyst, Pd(PPh₃)₄ (17.3 mg, 0.015 mmol).
- **Reaction:** Seal the vessel tightly (if using a screw-cap vial) and heat the reaction mixture to 85-100 °C with vigorous stirring.

- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
 - Transfer to a separatory funnel and separate the layers.
 - Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
 - Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na_2SO_4).
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure.
 - Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-chloro-6-aryl-isoquinoline product.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol Considerations for Optimizing Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates. The following table outlines key parameters that can be screened for optimization.

Parameter	Common Options	Rationale & Expert Insights
Palladium Catalyst	Pd(PPh ₃) ₄ , PdCl ₂ (dppf), Pd(OAc) ₂ + Ligand	Pd(PPh ₃) ₄ is a reliable general-purpose catalyst. For challenging couplings, particularly with chloroheterocycles, a pre-catalyst system like Pd(OAc) ₂ with a specialized ligand (e.g., SPhos, XPhos) can offer superior results. [1] [15]
Base	K ₂ CO ₃ , K ₃ PO ₄ , Cs ₂ CO ₃ , CsF	The choice of base is crucial. K ₂ CO ₃ is a good starting point. [16] Stronger bases like K ₃ PO ₄ or Cs ₂ CO ₃ can accelerate the reaction, especially for less reactive halides. CsF is effective in minimizing protodeboronation of sensitive heteroaryl boronic acids. [17]
Solvent System	Dioxane/H ₂ O, Toluene/H ₂ O, DME/H ₂ O	The aqueous biphasic system is standard and helps to dissolve the inorganic base. The choice of organic solvent can influence reaction rates and substrate solubility. Anhydrous conditions can also be employed, particularly with bases like K ₃ PO ₄ . [16]
Temperature	80 - 110 °C	Higher temperatures generally increase the reaction rate but can also lead to byproduct formation or decomposition of sensitive substrates. Optimization is key.

Section 4: Conclusion

(1-Chloroisoquinolin-6-yl)boronic acid is a potent and versatile building block for the synthesis of complex isoquinoline derivatives. Its bifunctional nature, when leveraged through a strategic and controlled application of modern cross-coupling methodologies, provides a direct and efficient route to novel chemical entities. The protocols and insights provided herein serve as a foundational guide for researchers aiming to incorporate this valuable reagent into their synthetic programs, particularly within the fields of medicinal chemistry and materials science.

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